Sch 58053-d4
CAS No.:
Cat. No.: VC0208756
Molecular Formula: C₂₆H₁₉D₄ClFNO₃
Molecular Weight: 455.95
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₁₉D₄ClFNO₃ |
|---|---|
| Molecular Weight | 455.95 |
Introduction
Chemical Identity and Structural Characteristics
Sch 58053-d4 is a deuterium-labeled analog of the parent compound SCH 58053, which itself is related to ezetimibe, a medication used to lower cholesterol levels. The 'd4' designation indicates the presence of four deuterium atoms in the molecule's structure, specifically located on the chlorophenyl ring . Its complete chemical name is (3R,4β,7α)-7-(4-Chlorophenyl-d4)-2-(4-fluorophenyl)-7-hydroxy-3-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-1-one .
The compound has the following key identifying characteristics:
| Parameter | Value |
|---|---|
| Catalogue number | C256194 |
| CAS Number | N/A (Unlabelled CAS: 194367-71-0) |
| Molecular Formula | C₂₆H₁₈D₄ClFNO₃ |
| Molecular Weight | 455.95 g/mol |
| Physical Description | White to Off-White Solid |
| Purity | 98% |
The molecular structure features a complex azaspiro[3.5]nonan-1-one core with multiple functional groups, including a chlorophenyl ring containing four deuterium atoms, a fluorophenyl ring, and a hydroxyphenyl moiety . This unique structure contributes to its specific binding properties and biological activity.
Physical and Chemical Properties
Sch 58053-d4 exhibits specific physicochemical properties that influence its stability, solubility, and handling requirements in laboratory settings. The compound is a white to off-white solid at room temperature . Its solubility profile indicates compatibility with several organic solvents, including chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) .
Structural Variations
A related compound, Sch 58053-d4 Benzyl Ether, represents a derivative with modified functionality. This variant has the following characteristics:
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₃D₄H₂₅ClFNO₃ |
| Molecular Weight | 546.064 g/mol |
| Accurate Mass | 545.207 |
| IUPAC Name | (1R)-7-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one |
The benzyl ether derivative features a phenylmethoxy group attached to the hydroxyphenyl portion of the molecule, resulting in different physicochemical properties while maintaining the deuterium labeling pattern .
Biological Activity and Mechanism of Action
Sch 58053-d4 functions as a potent, rapid, and selective inhibitor of lymphatic cholesterol transport in the intestine . The parent compound (non-deuterated SCH 58053) shares structural similarity with ezetimibe, a medication that reduces cholesterol absorption by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestinal brush border.
Relevance to Cholesterol Metabolism
The inhibition of intestinal cholesterol transport represents a significant pharmacological approach to managing hypercholesterolemia. By interfering with cholesterol absorption mechanisms, compounds like Sch 58053-d4 and its parent molecule can potentially reduce serum cholesterol levels . This mechanism differs from other cholesterol-lowering approaches such as inhibition of cholesterol synthesis (as with statins) or bile acid sequestration.
The selective nature of Sch 58053-d4's inhibitory action suggests a specific molecular target within the cholesterol transport pathway. While direct evidence from the search results is limited, the compound likely interacts with membrane proteins involved in cholesterol trafficking between the intestinal lumen and lymphatic circulation .
Applications in Research and Analysis
Analytical Applications
As a deuterated compound, Sch 58053-d4 plays a crucial role in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The presence of four deuterium atoms provides a distinct mass shift compared to the non-deuterated analog, making it valuable as an internal standard for quantitative analysis .
Pharmacokinetic and Metabolic Studies
Deuterium-labeled compounds like Sch 58053-d4 are instrumental in pharmacokinetic and metabolic investigations. The stable isotope labeling allows researchers to track the compound's distribution, metabolism, and elimination in biological systems. This approach provides insights into the pharmacological behavior of the non-deuterated analog without significantly altering its chemical reactivity .
Cholesterol Transport Research
Given its mechanism of action as an inhibitor of lymphatic cholesterol transport, Sch 58053-d4 serves as a valuable tool in studies investigating intestinal cholesterol absorption mechanisms . Such research contributes to our understanding of lipid metabolism disorders and potential therapeutic interventions for hypercholesterolemia.
Comparative Analysis with Related Compounds
Relationship to Ezetimibe
Sch 58053-d4 is described as a labeled analog of ezetimibe (E975000) . Ezetimibe is a clinically approved medication for hypercholesterolemia that selectively inhibits cholesterol absorption in the small intestine. The structural similarities between Sch 58053-d4 and ezetimibe suggest comparable mechanisms of action, although specific differences in binding affinity or selectivity may exist.
Advantages of Deuterium Labeling
The incorporation of deuterium atoms into the Sch 58053 structure offers several advantages for research applications:
-
Enhanced stability in certain metabolic pathways due to the kinetic isotope effect
-
Distinct mass spectral signature facilitating identification and quantification
-
Reduced background interference in analytical methods
-
Ability to serve as a reference standard in quantitative assays
These properties make Sch 58053-d4 particularly valuable in pharmaceutical research, metabolism studies, and analytical method development .
Research Findings and Literary Context
The available literature indicates that Sch 58053-d4 and related compounds have been studied in the context of cholesterol metabolism and transport mechanisms. Research in this field has broader implications for understanding and treating cardiovascular diseases associated with dyslipidemia .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume